molecular formula C10H11O2P B14614968 1-Phenyl-1lambda~5~-phospholane-1,3-dione CAS No. 60705-77-3

1-Phenyl-1lambda~5~-phospholane-1,3-dione

Cat. No.: B14614968
CAS No.: 60705-77-3
M. Wt: 194.17 g/mol
InChI Key: SPQDVXDWRUERRN-UHFFFAOYSA-N
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Description

1-Phenyl-1lambda~5~-phospholane-1,3-dione is an organophosphorus compound characterized by a five-membered ring containing a phosphorus atom bonded to a phenyl group and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with a suitable dione precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles like bromine or nitronium ions, solvents such as chloroform or acetic acid.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized phospholane derivatives.

Scientific Research Applications

1-Phenyl-1lambda~5~-phospholane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Phenyl-1lambda~5~-phospholane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form coordination bonds with metal ions, influencing enzymatic activity and cellular processes. Additionally, the phenyl group and carbonyl functionalities contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

    1-Phenyl-1lambda~5~-phospholane-1,3-dione: Unique due to its specific ring structure and functional groups.

    Phospholane derivatives: Compounds with similar phosphorus-containing rings but different substituents.

    Isoindoline-1,3-dione derivatives: Structurally related compounds with nitrogen in place of phosphorus.

Uniqueness: this compound stands out due to its combination of a phosphorus atom in a five-membered ring and the presence of both phenyl and carbonyl groups

Properties

CAS No.

60705-77-3

Molecular Formula

C10H11O2P

Molecular Weight

194.17 g/mol

IUPAC Name

1-oxo-1-phenyl-1λ5-phospholan-3-one

InChI

InChI=1S/C10H11O2P/c11-9-6-7-13(12,8-9)10-4-2-1-3-5-10/h1-5H,6-8H2

InChI Key

SPQDVXDWRUERRN-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(CC1=O)C2=CC=CC=C2

Origin of Product

United States

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